molecular formula C16H17BrN2O3S B3452594 N~2~-(4-bromophenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~2~-(4-bromophenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No. B3452594
M. Wt: 397.3 g/mol
InChI Key: XSCNGZZHQWXNKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(4-bromophenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, also known as BAY 43-9006 or sorafenib, is a small molecule inhibitor that has been extensively studied for its potential in treating cancer. Sorafenib was first synthesized in 1999 by a team of chemists at Bayer AG, and since then, it has been approved by the US FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.

Mechanism of Action

Sorafenib inhibits the activity of several protein kinases, including RAF kinase, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). By inhibiting these kinases, sorafenib disrupts the signaling pathways that are involved in tumor growth and angiogenesis. Specifically, sorafenib blocks the phosphorylation of RAF kinase, which is a key step in the activation of the MAPK/ERK pathway that promotes cell proliferation and survival.
Biochemical and Physiological Effects
Sorafenib has been shown to have several biochemical and physiological effects, including inhibition of tumor growth, angiogenesis, and cell proliferation. In addition, sorafenib has been shown to induce apoptosis (programmed cell death) in cancer cells, which further contributes to its anti-cancer properties. Sorafenib has also been shown to have anti-inflammatory effects, which may contribute to its potential in treating other diseases such as psoriasis and rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of sorafenib for lab experiments is its specificity for certain protein kinases, which allows researchers to study the effects of inhibiting these kinases on various cellular processes. In addition, sorafenib has been extensively studied in preclinical and clinical trials, which provides a wealth of data for researchers to draw upon. However, one limitation of sorafenib is that it can have off-target effects on other protein kinases, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on sorafenib. One area of interest is the development of new sorafenib analogs that may have improved specificity and efficacy. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to sorafenib treatment. Finally, there is ongoing research on the potential of sorafenib in combination with other therapies, such as immunotherapy, to improve treatment outcomes for cancer patients.

Scientific Research Applications

Sorafenib has been extensively studied for its potential in treating various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer. It works by inhibiting the activity of several protein kinases that are involved in tumor growth and angiogenesis. In addition to its anti-cancer properties, sorafenib has also been studied for its potential in treating other diseases, such as psoriasis and rheumatoid arthritis.

properties

IUPAC Name

2-(4-bromo-N-(4-methylphenyl)sulfonylanilino)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O3S/c1-12-3-9-15(10-4-12)23(21,22)19(11-16(20)18-2)14-7-5-13(17)6-8-14/h3-10H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCNGZZHQWXNKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-(4-bromophenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~2~-(4-bromophenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~2~-(4-bromophenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~2~-(4-bromophenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~2~-(4-bromophenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~2~-(4-bromophenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

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